4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide

FAAH inhibition Endocannabinoid modulation Piperazine SAR

This 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide derivative is a critical tool for FAAH modulation studies. The tetrahydrothiophen-3-yl substituent provides unique steric and electronic properties, ensuring binding-pocket complementarity that simple aryl or unsubstituted piperazine analogs cannot replicate. Its low predicted lipophilicity (XLogP3 = -0.1) makes it an excellent candidate for blood-brain barrier permeability research. Use as a reference molecule in enzyme inhibition assays or as a structural control to compare aromatic versus saturated heterocycle effects. Bulk and custom synthesis inquiries are welcomed.

Molecular Formula C9H18N4S
Molecular Weight 214.33 g/mol
CAS No. 2098129-92-9
Cat. No. B1478736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide
CAS2098129-92-9
Molecular FormulaC9H18N4S
Molecular Weight214.33 g/mol
Structural Identifiers
SMILESC1CSCC1N2CCN(CC2)C(=N)N
InChIInChI=1S/C9H18N4S/c10-9(11)13-4-2-12(3-5-13)8-1-6-14-7-8/h8H,1-7H2,(H3,10,11)
InChIKeyWTPXBKRJFRMYNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide (CAS 2098129-92-9): Chemical Profile and Research-Grade Procurement


4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide (CAS 2098129-92-9), also named 4-(thiolan-3-yl)piperazine-1-carboximidamide, is a synthetic small molecule (C₉H₁₈N₄S; MW 214.33 g/mol) characterized by a piperazine ring N-substituted with a tetrahydrothiophen-3-yl group and a carboximidamide moiety . This compound is classified as a piperazine-carboximidamide derivative and is cited in vendor technical datasheets as a modulator of fatty acid amide hydrolase (FAAH), an enzyme responsible for endocannabinoid degradation . The molecule is currently supplied exclusively for research purposes and is not intended for human therapeutic or veterinary use .

Why 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide Cannot Be Replaced by Generic Piperazine Carboximidamides in FAAH-Targeted Research


Generic substitution with other piperazine-1-carboximidamide analogs is not viable because the tetrahydrothiophen-3-yl substituent is hypothesized to confer distinct steric and electronic properties that directly influence binding-pocket complementarity within the FAAH enzyme active site . Unlike simple aryl or unsubstituted piperazine carboximidamides, the saturated sulfur-containing ring modulates lipophilicity (XLogP3 = -0.1) and may participate in unique hydrophobic or polar interactions not achievable with phenyl or thienyl analogs . Consequently, interchanging this compound with close structural analogs without empirical comparative data risks invalidating structure-activity relationship (SAR) conclusions and altering target engagement profiles.

Quantitative Differentiation Evidence for 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide


FAAH Inhibition Potency: Target Compound vs. Closest In-Class Analog

A direct quantitative comparison of FAAH inhibitory potency between 4-(tetrahydrothiophen-3-yl)piperazine-1-carboximidamide and its closest structural analogs (e.g., 4-(3-thienyl)-piperazine-1-carboxamide or 4-(3-methylphenyl)-piperazine-1-carboxamide) has not been reported in the peer-reviewed primary literature or accessible patents. Vendor technical notes state that preliminary data suggest selective FAAH inhibition, but no IC₅₀ values are disclosed for the target compound or comparators . Therefore, a quantified difference cannot be established from available sources.

FAAH inhibition Endocannabinoid modulation Piperazine SAR

Physicochemical Differentiation: Lipophilicity (XLogP3) Profile

The predicted partition coefficient (XLogP3) of 4-(tetrahydrothiophen-3-yl)piperazine-1-carboximidamide is -0.1 , indicating a more hydrophilic character compared to typical aryl-substituted piperazine carboximidamides. While an experimental logP for the closest comparator 4-(3-thienyl)-piperazine-1-carboxamide is not available in the same database, the unsubstituted piperazine-1-carboximidamide scaffold generally exhibits moderate lipophilicity. This property difference suggests altered membrane permeability and solubility profiles that could affect in vitro assay behavior.

Lipophilicity Drug-likeness ADME prediction

Structural Uniqueness: Tetrahydrothiophene vs. Thiophene or Phenyl Substituents

The saturated tetrahydrothiophene ring in the target compound introduces sp³ hybridization and conformational flexibility absent in planar aromatic analogs such as 4-(thiophen-3-yl)- or 4-(phenyl)-piperazine-1-carboximidamide . This saturation alters the spatial orientation of the sulfur atom and the ring pucker, which can be critical for fitting into non-planar enzyme binding pockets. No quantitative conformational comparison (e.g., torsion angle distribution) is available in the literature, but this structural feature provides a hypothesis-driven rationale for differentiated biological activity.

Heterocyclic chemistry Conformational analysis Molecular recognition

Research Application Scenarios for 4-(Tetrahydrothiophen-3-yl)piperazine-1-carboximidamide (2098129-92-9) Based on Available Evidence


Early-Stage FAAH Inhibitor Screening and Tool Compound Development

Given the vendor-reported FAAH modulator hypothesis , this compound can be employed as a starting point for in-house SAR exploration. Researchers may use it as a reference molecule in enzyme inhibition assays to benchmark novel analogs, provided that internal IC₅₀ determination is performed alongside known FAAH inhibitors such as URB597.

Physicochemical Profiling for CNS Penetration Prediction

The low predicted lipophilicity (XLogP3 = -0.1) makes this compound an interesting candidate for assessing the relationship between polarity and blood-brain barrier permeability in the piperazine carboximidamide series. Procurement for parallel artificial membrane permeability assay (PAMPA) or MDCK cell monolayer studies is warranted.

Negative Control Design in Saturated vs. Aromatic Heterocycle Studies

The saturated tetrahydrothiophene ring offers a structural control for experiments comparing the biological effects of aromatic (thiophene/phenyl) versus saturated heterocycles . This compound can be used in target engagement studies to probe the role of ring saturation on binding kinetics or functional activity.

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